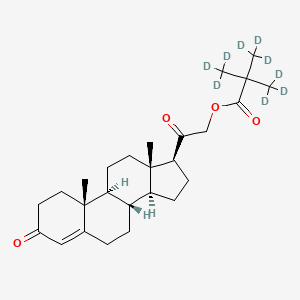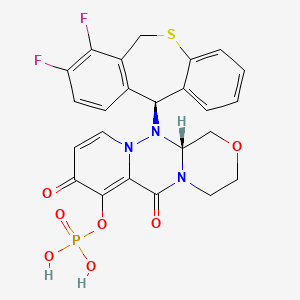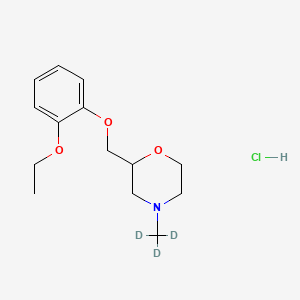
Imatinib Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imatinib Acid, known chemically as 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, is a small molecule inhibitor targeting multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . It is primarily used as an oral targeted therapy medication for treating various cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+), certain types of gastrointestinal stromal tumors (GIST), hypereosinophilic syndrome (HES), chronic eosinophilic leukemia (CEL), systemic mastocytosis, and myelodysplastic syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imatinib Acid involves a classical convergent approach. The compound is assembled by coupling the amine and carboxylic acid precursors using N,N′-carbonyldiimidazole (CDI) as a condensing agent . The key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride, are synthesized by novel efficient methods . The reaction conditions typically involve heating in a large volume of pyridine to bind the hydrogen chloride liberated in the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but optimizes the process for large-scale production. This includes the use of safer and more efficient solvents and reagents, as well as improved purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Imatinib Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Imatinib Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of tyrosine kinase inhibitors.
Biology: this compound is used in research to understand the molecular mechanisms of tyrosine kinase inhibition and its effects on cellular processes.
Mechanism of Action
Imatinib Acid exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, the constitutive abnormal gene product of the Philadelphia chromosome in chronic myeloid leukemia (CML). Inhibition of this enzyme blocks proliferation and induces apoptosis in Bcr-Abl positive cell lines as well as in fresh leukemic cells in Philadelphia chromosome-positive CML . The compound also targets other tyrosine kinases such as CSF1R, c-KIT, FLT3, and PDGFR-β, contributing to its therapeutic effects in various cancers .
Comparison with Similar Compounds
Imatinib Acid is compared with other similar compounds, particularly other tyrosine kinase inhibitors:
Dasatinib: Another tyrosine kinase inhibitor used for treating CML and ALL. It has a broader spectrum of activity compared to this compound.
Nilotinib: A second-generation tyrosine kinase inhibitor with higher potency and selectivity for Bcr-Abl.
Bosutinib: Used for treating CML, it has a different spectrum of kinase inhibition compared to this compound.
Ponatinib: Effective against various Bcr-Abl mutations, including those resistant to other tyrosine kinase inhibitors.
This compound remains unique due to its pioneering role in targeted cancer therapy and its specific inhibition of multiple tyrosine kinases .
Properties
Molecular Formula |
C31H33N7O3 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
3-[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C31H33N7O3/c1-22-4-9-26(19-28(22)36-31-33-13-10-27(35-31)25-3-2-12-32-20-25)34-30(41)24-7-5-23(6-8-24)21-38-17-15-37(16-18-38)14-11-29(39)40/h2-10,12-13,19-20H,11,14-18,21H2,1H3,(H,34,41)(H,39,40)(H,33,35,36) |
InChI Key |
UBEXHJPGGGMXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)









![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
